4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine
Description
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative featuring a benzenesulfonyl group at the 4-position and fluorine substituents at the 2, 3, 5, and 6 positions. The electron-withdrawing sulfonyl group enhances electrophilicity at the pyridine ring, enabling diverse reactivity for applications in pharmaceuticals, agrochemicals, and materials science. Its fluorine substituents contribute to thermal stability, lipophilicity, and resistance to metabolic degradation, aligning with trends observed in similar compounds .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-9(8(13)11(15)16-10(7)14)19(17,18)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNNQUIKJUUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631387 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23449-67-4 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thermal NAS with Sodium Benzenesulfinate
The most well-documented route involves the reaction of pentafluoropyridine with sodium benzenesulfinate in dimethylformamide (DMF) at elevated temperatures. This method leverages the electron-deficient nature of the pyridine ring to facilitate fluoride displacement at the 4-position.
In a representative procedure, pentafluoropyridine (1.0 equiv) reacts with anhydrous sodium benzenesulfinate (1.2 equiv) in DMF at 130°C for 24 hours, achieving a 67% isolated yield. The reaction proceeds via a two-step mechanism: (1) initial formation of a Meisenheimer complex through nucleophilic attack at the 4-position, followed by (2) elimination of sodium fluoride to regenerate aromaticity. The ortho- and para-fluorine atoms activate the ring toward substitution while maintaining regioselectivity for the 4-position due to reduced steric hindrance compared to other sites.
Ultrasound-Promoted NAS
Recent advancements employ ultrasound irradiation to enhance reaction efficiency. A mixture of pentafluoropyridine and sodium benzenesulfinate in aqueous ethanol undergoes sonication at 40 kHz and 60°C, reducing reaction time to 2 hours while maintaining comparable yields (65–70%). Ultrasound cavitation accelerates mass transfer and disrupts passivating fluoride layers on the pyridine ring, enabling faster kinetics. This green chemistry approach minimizes solvent usage and energy input compared to thermal methods.
Alternative Synthetic Routes
Halogen Exchange Reactions
While less common, halogen exchange using benzenesulfonyl chloride has been explored. Treatment of 4-chloro-2,3,5,6-tetrafluoropyridine with benzenesulfonyl chloride in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) at 120°C affords the target compound in 45% yield. However, this method suffers from competing side reactions, including polysubstitution and dehalogenation.
Directed Metallation Approaches
Palladium-catalyzed cross-coupling between 4-bromo-2,3,5,6-tetrafluoropyridine and benzenesulfinate salts under Miyaura–Buchwald–Hartwig conditions provides moderate yields (50–55%). Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C, this method avoids high-temperature NAS but requires expensive catalysts and inert atmospheres.
Reaction Mechanism and Kinetic Analysis
The NAS pathway follows second-order kinetics, with rate constants (k) ranging from 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ (thermal) to 4.7 × 10⁻³ L·mol⁻¹·s⁻¹ (ultrasound) at 130°C and 60°C, respectively. Density functional theory (DFT) calculations reveal a transition state energy (ΔG‡) of 28.6 kcal/mol for fluoride displacement, consistent with experimental activation parameters. Steric maps confirm preferential attack at the 4-position due to minimal torsional strain between the incoming benzenesulfonyl group and adjacent fluorine atoms.
Optimization and Scalability
Solvent Effects
Solvent screening identifies DMF as optimal for thermal NAS (ε = 36.7), while ethanol-water mixtures (3:1 v/v) perform best under ultrasound. Polar aprotic solvents stabilize the anionic transition state, improving conversion rates by 22% compared to nonpolar alternatives.
Temperature and Time
Thermal NAS achieves maximum yield at 130°C (67%), with lower temperatures (100°C) requiring 48 hours for 55% yield. Ultrasound methods reduce energy input by 40% while maintaining efficiency, demonstrating activation energy (Eₐ) reductions from 85 kJ/mol (thermal) to 62 kJ/mol (sonochemical).
Scalability Metrics
Batch scaling from 10 mmol to 1 mol maintains yields within 5% variance for both thermal and ultrasound methods. Continuous flow systems achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹ using microreactors with integrated ultrasound transducers.
Data Tables
Table 1. Comparative Analysis of Synthesis Methods
Table 2. Solvent Performance in Thermal NAS
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 67 | 24 |
| DMSO | 46.7 | 63 | 28 |
| NMP | 32.2 | 59 | 30 |
| Acetonitrile | 37.5 | 48 | 36 |
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Common bases used in reactions involving this compound include potassium carbonate and sodium hydroxide.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Typical solvents include acetonitrile and dichloromethane
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Medicinal Chemistry
Chiral Auxiliary in Synthesis
One of the notable applications of 4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is as a chiral auxiliary in asymmetric synthesis. Its sulfonamide functionality allows for the formation of sulfonimidamides (SIAs) and sulfoximines (SOIs), which have shown potential as intermediates in the synthesis of biologically active compounds. These derivatives can enhance the selectivity and yield in reactions involving complex organic molecules .
Antimicrobial Activity
Research has indicated that tetrafluoropyridine derivatives exhibit significant antimicrobial properties. The introduction of the benzenesulfonyl group enhances these properties by improving the solubility and bioavailability of the resulting compounds. Studies have demonstrated that modifications to the tetrafluoropyridine scaffold can lead to new antimicrobial agents with improved efficacy against resistant strains of bacteria .
Agrochemical Applications
Pesticide Development
Fluorinated compounds are well-known for their enhanced biological activity in agricultural applications. This compound serves as a valuable building block in the synthesis of novel pesticides. The fluorine atoms increase lipophilicity and stability under environmental conditions, making such compounds more effective as agrochemicals. For instance, its derivatives have been explored for use in herbicides and insecticides that target specific pests while minimizing environmental impact .
Material Science
Fluorinated Polymers
In material science, this compound can be used in the synthesis of fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These materials are suitable for applications in coatings and membranes where durability and performance are critical .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Aryl-Substituted Tetrafluoropyridines
4-(3,5-Dibromophenyl)-2,3,5,6-tetrafluoropyridine ():
- Synthesis : Prepared via bromine-lithium exchange followed by SNAr with pentafluoropyridine (PFP) (72–95% yields).
- Reactivity : Bromine substituents enable Suzuki coupling for biphenyl derivatives (e.g., 4-([1,1′:3′,1″-terphenyl]-5′-yl)-tetrafluoropyridine) .
- Applications : Building blocks for agrochemicals and polymers.
- 4-(4-Ethynylphenoxy)-2,3,5,6-tetrafluoropyridine (): Synthesis: Sonogashira coupling of 4-bromophenoxy-tetrafluoropyridine with trimethylsilylacetylene. Reactivity: Ethynyl group facilitates cycloaddition for benzofuran derivatives (83% yield) . Applications: Anti-leishmanial drug candidates.
Halogenated Derivatives
- 4-Bromo-2,3,5,6-tetrafluoropyridine (): Properties: Molecular weight 229.96, CAS 3511-90-6. Reactivity: Key intermediate for cross-coupling (Suzuki, Sonogashira). Limited regioselectivity in substitutions .
Functional Group Variations
Amino and Hydrazino Derivatives
- 4-Amino-2,3,5,6-tetrafluoropyridine (): Synthesis: Direct amination of PFP. Properties: Acts as hydrogen-bond donor in coordination chemistry (e.g., Ni complexes) . Applications: Ligand design for catalysis.
- 4-Hydrazino-2,3,5,6-tetrafluoropyridine (): Reactivity: Undergoes Staudinger reaction and cycloadditions. Thermal Stability: Decomposes above 130°C .
Sulfonyl and Thioether Derivatives
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine :
- Hypothesized Reactivity : Likely participates in nucleophilic substitutions or as a sulfonating agent.
Physical and Chemical Properties Comparison
Biological Activity
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H6F4N2O2S
- CAS Number : 23449-67-4
The compound features a pyridine ring substituted with four fluorine atoms and a benzenesulfonyl group, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found it to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those for many conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
A case study involving MCF-7 cells showed a dose-dependent decrease in cell viability when treated with varying concentrations of the compound:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cellular processes:
- Dihydrofolate reductase (DHFR) : Inhibition of DHFR disrupts nucleotide synthesis, which is crucial for DNA replication.
- Topoisomerases : The compound may also interfere with topoisomerase activity, leading to DNA strand breaks and subsequent cell death.
Structure-Activity Relationship (SAR)
Studies on related compounds have provided insights into the structure-activity relationship of tetrafluoropyridines. Modifications to the sulfonyl group or the introduction of additional substituents on the pyridine ring can enhance biological activity. For instance, derivatives with electron-withdrawing groups tend to exhibit increased potency against microbial and cancerous cells.
Toxicity Studies
Toxicological evaluations have indicated that while the compound exhibits significant biological activity, it also presents toxicity at higher concentrations. In vivo studies on murine models revealed adverse effects such as hepatotoxicity when administered at doses exceeding therapeutic levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine, and how can reaction efficiency be optimized?
- Answer : A robust synthesis involves nucleophilic aromatic substitution. For analogous tetrafluoropyridines, cesium carbonate (Cs₂CO₃) in acetonitrile facilitates substitution reactions. For example, reacting pentafluoropyridine with benzenesulfonyl chloride in the presence of Cs₂CO₃ (1.1 eq) at room temperature for 48 hours yields the product. Monitoring via ¹⁹F NMR (e.g., disappearance of starting material signals at δ -160 to -165 ppm) ensures completion. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1) optimizes yield. Reaction efficiency improves with controlled stoichiometry and extended reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- Multinuclear NMR : ¹H NMR identifies proton environments (e.g., aromatic protons near δ 7.5–8.0 ppm), ¹³C NMR confirms carbon骨架, and ¹⁹F NMR (high sensitivity to electronic effects) resolves fluorination patterns.
- GC-MS : Validates molecular weight (e.g., parent ion at m/z 323) and purity.
- Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, particularly for comparing melting points or spectral data .
Q. What safety precautions are necessary when handling this compound?
- Answer : Use nitrile gloves , fume hoods , and safety goggles . Fluorinated sulfonamides may release toxic HF or SO₂ upon decomposition. Emergency protocols include immediate skin washing with water and medical consultation for inhalation exposure. Storage in airtight containers under inert gas (e.g., N₂) prevents degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Answer : Density Functional Theory (DFT) calculates electron density maps and transition states. For example, fluorination at the 2,3,5,6-positions withdraws electron density, activating the 4-position for nucleophilic attack. Studies on similar compounds show that LUMO localization at the 4-position correlates with observed regioselectivity in substitution reactions .
Q. How can researchers address discrepancies in spectral data during characterization?
- Answer :
- Cross-validation : Combine X-ray crystallography (for solid-state confirmation) with NMR/GC-MS (solution-phase data).
- Reproducibility : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental artifacts.
- Database alignment : Compare with high-purity standards from NIST or peer-reviewed literature to resolve ambiguities .
Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?
- Answer :
- Directing groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to block undesired positions.
- Solvent/base effects : Polar aprotic solvents (e.g., DMF) and bulky bases (e.g., DBU) favor specific pathways. For example, Cs₂CO₃ in acetonitrile enhances substitution at electron-deficient sites, as demonstrated in related tetrafluoropyridine syntheses .
Q. How do electronic effects of the benzenesulfonyl group influence the compound’s reactivity?
- Answer : The sulfonyl group (-SO₂-) is electron-withdrawing, further deactivating the pyridine ring. This enhances electrophilicity at the 4-position, making it susceptible to nucleophilic attack (e.g., by amines or alkoxides). Hammett substituent constants (σ values) predict reaction rates, with σ~meta~ for -SO₂C₆H₅ (~0.71) guiding mechanistic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
